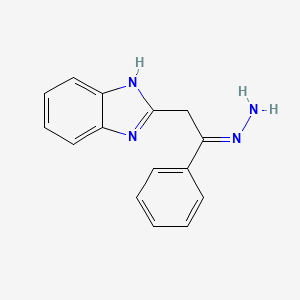![molecular formula C18H18BrNO B5911467 1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911467.png)
1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)amino]-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)amino]-2-buten-1-one, commonly known as DMBA, is an organic compound that belongs to the class of chalcones. DMBA has been widely studied due to its potential applications in scientific research, particularly in the field of cancer research.
Mécanisme D'action
DMBA exerts its carcinogenic effects by inducing DNA damage and mutations in cells. DMBA is metabolized by cytochrome P450 enzymes in the liver to form reactive metabolites, such as DMBA-3,4-diol-1,2-epoxide, which can covalently bind to DNA and cause DNA adducts. DNA adducts can lead to mutations and chromosomal aberrations, which can result in the development of cancer.
Biochemical and Physiological Effects:
DMBA-induced tumors exhibit various biochemical and physiological changes, including increased cell proliferation, angiogenesis, and inflammation. DMBA-induced tumors also exhibit altered gene expression profiles, including upregulation of oncogenes and downregulation of tumor suppressor genes.
Avantages Et Limitations Des Expériences En Laboratoire
DMBA-induced tumors have several advantages as a model for studying cancer. DMBA-induced tumors are reproducible and can be induced in a relatively short time period. DMBA-induced tumors also exhibit histopathological features that are similar to human tumors. However, DMBA-induced tumors also have some limitations, including the fact that they are induced by a single carcinogen and may not fully represent the complexity of human cancer.
Orientations Futures
Future research on DMBA may focus on the identification of biomarkers for early detection of DMBA-induced tumors, the development of novel anti-cancer drugs that target DMBA-induced tumors, and the investigation of the role of DMBA in the development of specific types of cancer. Additionally, future research may focus on the development of alternative models for studying cancer that better replicate the complexity of human cancer.
Méthodes De Synthèse
DMBA can be synthesized through the Claisen-Schmidt condensation reaction of p-bromoacetophenone and 2,4-dimethylphenylacetone in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction yields a yellow crystalline solid, which can be further purified using recrystallization.
Applications De Recherche Scientifique
DMBA has been extensively used in scientific research to induce cancer in laboratory animals, particularly in rodents. DMBA is a potent carcinogen that can induce tumors in various organs, including the skin, mammary gland, and lung. DMBA-induced tumors have been used as a model for studying the mechanisms of carcinogenesis and for testing the efficacy of anti-cancer drugs.
Propriétés
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2,4-dimethylanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO/c1-12-4-9-17(13(2)10-12)20-14(3)11-18(21)15-5-7-16(19)8-6-15/h4-11,20H,1-3H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNXXGPKQAMDJT-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)Br)/C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-bromophenyl)-3-(2,4-dimethylanilino)but-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911402.png)
![1-[(2-furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911403.png)

![5,7-dimethyl-N'-(1-methyl-2-phenylethylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5911424.png)
![N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-2-(4-methyl-1-piperazinyl)acetohydrazide](/img/structure/B5911431.png)
![N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B5911441.png)
![N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B5911449.png)
![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5911457.png)
![3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911459.png)

![3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911485.png)
![3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911488.png)
![1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911497.png)
![1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-buten-1-one](/img/structure/B5911505.png)